Doxofylline Impurity 1
CAS No.: 1429636-74-7
Cat. No.: VC0195442
Molecular Formula: C10H16N4O3
Molecular Weight: 240.26
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1429636-74-7 |
---|---|
Molecular Formula | C10H16N4O3 |
Molecular Weight | 240.26 |
IUPAC Name | 3-(1,3-dioxolan-2-ylmethyl)-N-methyl-5-(methylamino)imidazole-4-carboxamide |
Standard InChI | InChI=1S/C10H16N4O3/c1-11-9-8(10(15)12-2)14(6-13-9)5-7-16-3-4-17-7/h6-7,11H,3-5H2,1-2H3,(H,12,15) |
SMILES | CNC1=C(N(C=N1)CC2OCCO2)C(=O)NC |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Identification
The compound exhibits moderate lipophilicity with an XLogP3 value of 0.1, suggesting a balance between hydrophilic and lipophilic properties. This characteristic influences its solubility in various solvents and potential pharmacokinetic behavior .
Relationship to Doxofylline
Formation Pathways and Origin
Doxofylline Impurity 1 typically arises during the synthesis and production of doxofylline. It may form through incomplete synthetic reactions, degradation processes, or side reactions during manufacturing. The preparation of Doxofylline Impurity 1 involves specific synthetic routes and reaction conditions, often starting with doxofylline as the precursor material, which undergoes various chemical transformations to form the impurity.
Significance in Quality Control
As an identified impurity in doxofylline, Doxofylline Impurity 1 serves as a critical marker for quality control in pharmaceutical manufacturing. Its presence above certain threshold levels may affect the purity profile and potentially the therapeutic efficacy and safety of doxofylline formulations. Regulatory guidelines typically establish acceptable limits for pharmaceutical impurities based on safety considerations and daily intake thresholds .
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC remains one of the primary methods for the detection and quantification of Doxofylline Impurity 1 in pharmaceutical products. These methods typically employ reverse-phase conditions using C18 columns with appropriate mobile phase compositions . For instance, potential genotoxic impurities in doxofylline have been analyzed using a Waters Symmetry C18 column (250 mm × 4.6 mm, 5 μm) with gradient elution comprising acetonitrile-based mobile phases .
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
More sensitive analytical methods employing LC-MS/MS have been developed for detecting trace levels of impurities in doxofylline. A validated LC-MS/MS method utilizing a Waters® ACQUITY® UPLC BEH C18 column (150 × 4.6 mm, 5 μm) with gradient elution (0.1% v/v formic acid and methanol) at a flow rate of 0.8 mL/min has been established for analyzing various impurities in doxofylline API . Atmospheric pressure chemical ionization (APCI) in positive polarity mode with Multiple Reaction Monitoring (MRM) provides enhanced sensitivity for impurity detection .
Method Validation Parameters
Validated analytical methods for Doxofylline Impurity 1 typically demonstrate:
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Excellent linearity (R² > 0.996) across the calibration range
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Precision with relative standard deviations within acceptable limits
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Accuracy typically between 94.8% to 100.4% recovery
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Limits of detection (LOD) and quantification (LOQ) in the range of 0.004-0.017 μg/mL and 0.006-0.026 μg/mL, respectively
Table 2 illustrates typical validation parameters for analytical methods used to detect impurities in doxofylline:
Biological Activity and Pharmacological Properties
Mechanism of Action
Doxofylline Impurity 1, being structurally related to doxofylline, may exhibit similar pharmacological activities. Doxofylline functions primarily as a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP in cells . This mechanism results in bronchodilation and anti-inflammatory effects, making doxofylline effective in treating respiratory conditions.
Comparative Pharmacological Profile
In comparison to other methylxanthine derivatives like theophylline and aminophylline, doxofylline and its related compounds typically demonstrate improved safety profiles with fewer side effects. The structural modifications in Doxofylline Impurity 1, particularly the presence of an imidazole ring rather than the purine scaffold, may confer distinct pharmacological properties that require further investigation .
Synthesis and Preparation Methods
Synthetic Routes
The preparation of Doxofylline Impurity 1 typically involves specific synthetic pathways using doxofylline as a starting material. The synthetic route may include several chemical reactions such as:
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Alkylation reactions
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Cyclization processes
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Purification steps using advanced techniques like HPLC
Industrial production methods focus on optimizing these reactions to achieve higher yields and purity levels. The synthesis often requires careful control of reaction conditions to minimize the formation of additional impurities.
Chemical Reactions
Doxofylline Impurity 1 can undergo various chemical reactions including oxidation, reduction, and substitution. Common reagents employed in these reactions include:
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Oxidizing agents such as hydrogen peroxide
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Reducing agents like sodium borohydride
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Various catalysts to facilitate specific transformations
These chemical characteristics are important for understanding the compound's stability, potential degradation pathways, and interactions with other chemical entities.
Applications in Pharmaceutical Research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume